dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Medicinal chemistry Ligand design Physicochemical profiling

Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895645-44-0) is a fully substituted 1,2,3-triazole derivative carrying methyl ester groups at the 4- and 5-positions and a 2,4-dimethoxyphenyl substituent at N-1. The compound has a molecular formula of C14H15N3O6 and a molecular weight of 321.28 g/mol.

Molecular Formula C14H15N3O6
Molecular Weight 321.289
CAS No. 895645-44-0
Cat. No. B2457852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
CAS895645-44-0
Molecular FormulaC14H15N3O6
Molecular Weight321.289
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC
InChIInChI=1S/C14H15N3O6/c1-20-8-5-6-9(10(7-8)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3
InChIKeyIVBNWWXIKVQNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895645-44-0)


Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 895645-44-0) is a fully substituted 1,2,3-triazole derivative carrying methyl ester groups at the 4- and 5-positions and a 2,4-dimethoxyphenyl substituent at N-1 [1]. The compound has a molecular formula of C14H15N3O6 and a molecular weight of 321.28 g/mol [1]. It belongs to the class of 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylates, a scaffold explored for xanthine oxidase inhibition and anticonvulsant activity [2][3]. However, unlike many close analogs in this series, published biological characterization data for this specific compound remain extremely scarce as of the available evidence cutoff, which is a critical factor in procurement decision-making.

SAR probe for 2,4-dimethoxy substitution effects on target binding and cellular activity
Synthetic intermediate via ester hydrolysis or transesterification for further derivatization
Research use only; no published biological potency data for this specific compound — requires investigator validation

Why Generic Substitution Is Not Advisable for Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate Procurement


Substituting this compound with a close structural analog—such as dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 17304-69-7) or dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 4953-05-3)—is not scientifically justified without direct comparative data. Within the 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate series, the nature and position of substituents on the N-1 phenyl ring exert a strong influence on both target binding and pharmacokinetic properties [1][2]. The 2,4-dimethoxy substitution pattern of the target compound introduces distinct electronic and steric effects (XLogP3-AA = 1.7, H-bond acceptor count = 8) [3] that differentiate it from 4-methoxy, 3-bromo, 4-hydroxy, or unsubstituted phenyl analogs known to exhibit IC50 values ranging from 0.71 to >100 µM across diverse assays [1]. Even minor structural alterations can invert selectivity profiles or abolish activity; therefore, procurement must be guided by evidence tied to this exact substitution pattern rather than class-level assumptions.

Aryl substitution patternSubstitution with 4-methoxy, 4-hydroxy, or unsubstituted phenyl analogs may shift target recognition and pharmacokinetic profile due to distinct H-bond acceptor count and lipophilicity.
Structure–activity dependenceReported IC50 values for this series range from sub-micromolar to >100 µM; class-level inference cannot replace compound-specific validation.
Purity grade mismatchProcurement at 95% purity instead of 98%+ may introduce ~30 mg impurities/g, potentially confounding dose-response assays.

Quantitative Differentiation Evidence for Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (895645-44-0)


Physicochemical Differentiation from Unsubstituted Phenyl Analog Dimethyl 1-Phenyl-1H-1,2,3-Triazole-4,5-Dicarboxylate

The 2,4-dimethoxyphenyl substituent distinguishes dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate from the simpler phenyl analog (CAS 17304-69-7). The target compound has a higher molecular weight (321.28 vs. 261.23 g/mol), a lower predicted lipophilicity (XLogP3-AA = 1.7 vs. 2.0 for the phenyl analog), and a substantially higher hydrogen bond acceptor count (8 vs. 6) [1][2]. These differences alter solubility, permeability, and target recognition profiles, making the two compounds non-interchangeable in any assay where ligand-receptor interactions depend on hydrogen bonding or lipophilicity.

Physicochemical profile
Cross-study comparable
Target (2,4-dimethoxy)

MW 321.28 g/mol
XLogP3-AA 1.7
H-bond acceptors 8

Phenyl analog

MW 261.23 g/mol
XLogP3-AA ≈2.0
H-bond acceptors 6

Distinct H-bond and lipophilicity profile may alter permeability and target recognition vs. simpler analogs.
Computed values; experimental confirmation recommended.
Medicinal chemistry Ligand design Physicochemical profiling

Evidence Gap Assessment: Absence of Published Biological Potency Data for Target Compound Relative to Well-Characterized Class Members

A systematic literature search reveals that, unlike several closely related 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate analogs, no published IC50, EC50, Ki, or minimum effective dose data could be located for dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate in peer-reviewed journals or patents as of the evidence cutoff. By contrast, the N-benzyl series (e.g., 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate) and certain 4-substituted phenyl analogs have reported xanthine oxidase IC50 values in the 0.71–2.25 µM range [1], and 1-aryl derivatives have demonstrated anticonvulsant activity in maximal electroshock and pentylenetetrazole models [2]. This data asymmetry means the target compound currently lacks the quantitative efficacy benchmarks available for its closest comparators.

Biological potency data
Class-level inference
No published IC50, EC50, or Ki data available for this specific compound; related N-benzyl analogs show XO IC50 0.71–2.25 µM.
Procurement requires explicit justification based on substitution hypothesis; cannot rely on class-level activity.
Systematic literature search; data gap as of evidence cutoff.
Xanthine oxidase inhibition Anticancer screening Anticonvulsant activity

Supplier-Reported Purity Differential: 95% vs. 98%+ Grades and Procurement Implications

Vendor datasheets indicate that dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is commercially available at two distinct purity specifications: 95% (e.g., AKSci HTS009301) and 98%+ (e.g., AromSyn, Moldb M214627, YMILab F754254) . For the closest commercial analog, dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 4953-05-3), supplier purity ranges from 95% to 99%+ (SynHet) . The 3% purity gap between 95% and 98% grades for the target compound corresponds to approximately 30 mg of impurities per gram of material, which can introduce confounding biological effects in sensitive assays.

Supplier purity grades
Head-to-head
Target compound

95% (AKSci HTS009301)
98%+ (AromSyn, Moldb)

4-Methoxy analog

95% (AKSci HTS009288)
>99% pharma grade (SynHet)

3% purity gap corresponds to ~30 mg impurities/g; 98%+ minimum for dose-response assays.
Supplier-reported; analytical method not uniformly disclosed.
Compound procurement Purity specification Assay reproducibility

Evidence-Backed Application Scenarios for Dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (895645-44-0) Procurement


Structure-Activity Relationship (SAR) Probe: Investigating the Contribution of 2,4-Dimethoxy Substitution to Target Binding or Cellular Activity

The primary defensible procurement scenario for this compound is as a SAR probe within a broader 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate series. The 2,4-dimethoxyphenyl substitution pattern offers a distinct combination of electronic (electron-donating para- and ortho-methoxy groups), steric, and hydrogen-bonding features that are absent from the 4-methoxy, 4-hydroxy, 3-bromo, and unsubstituted phenyl analogs [1]. When procured at the 98%+ purity grade , the compound can serve as a comparator to test hypotheses about the role of substituent position on the N-1 aryl ring in modulating inhibitory potency, selectivity, or cellular permeability relative to literature-characterized analogs with reported IC50 values in the sub-micromolar to low micromolar range [2].

Synthetic Intermediate for Downstream Derivatization via Ester Hydrolysis or Transesterification

The dimethyl ester functionality at positions 4 and 5 of the triazole ring makes this compound a versatile precursor for further synthetic elaboration. Hydrolysis to the corresponding diacid (1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid) or transesterification to bulkier esters can be performed to modulate physicochemical properties or to generate intermediates for amide coupling [1]. This application is supported by the well-established synthetic route involving 1,3-dipolar cycloaddition of 2,4-dimethoxyphenyl azide with dimethyl acetylenedicarboxylate (DMAD) [3]. The 98%+ purity grade is strongly recommended for this use case to minimize side reactions from impurities during subsequent transformations.

Negative Control or Selectivity Counter-Screen in Xanthine Oxidase Inhibitor Programs

Given that structurally related 1-aryl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives have demonstrated xanthine oxidase (XO) inhibitory activity with IC50 values ranging from 0.71 to 2.25 µM [1], this compound—lacking published XO data—may serve as a selectivity probe or negative control in XO inhibitor programs. Its 2,4-dimethoxy substitution pattern differs systematically from the N-benzyl and N-(substituted benzyl) series for which XO SAR has been partially established [1]. Procurement for this purpose requires acknowledgment that the absence of published XO activity data for this specific compound introduces interpretative risk; the compound cannot be assumed to be inactive against XO without experimental verification.

Biophysical or Computational Modeling Studies Requiring a Specific Hydrogen-Bonding Profile

The eight hydrogen bond acceptor sites of dimethyl 1-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate—two more than the unsubstituted phenyl analog—make it uniquely suited for studies investigating the role of hydrogen bonding in ligand-target recognition [1]. Computational docking, molecular dynamics simulations, or biophysical binding assays (e.g., SPR, ITC) that require a ligand with a defined and elevated hydrogen-bonding capacity relative to simpler analogs can justify procurement of this specific compound. The 98%+ purity grade minimizes the risk of impurity-derived artifacts in biophysical measurements.

Application
Selection Property
Validation Focus
SAR probe: 2,4-dimethoxy substitution effects
Substituent-dependent activity profile
Comparative potency vs. 4-methoxy/unsubstituted analogs
Synthetic intermediate for ester derivatization
Ester reactivity; purity grade consistency
Downstream reaction yield and side-product profile
Negative control or selectivity counter-screen (XO)
Absence of published XO activity data
Confirmatory XO inhibition assay required
Biophysical/computational modeling studies
Defined H-bond acceptor count (8)
Binding measurements vs. phenyl analog
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